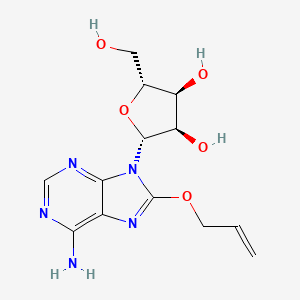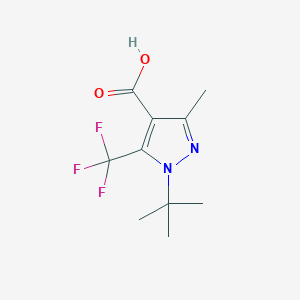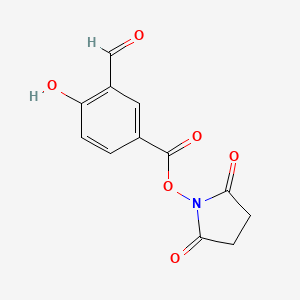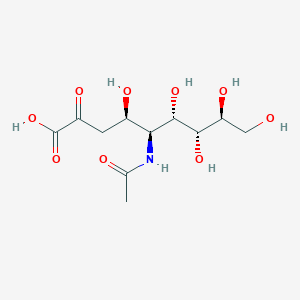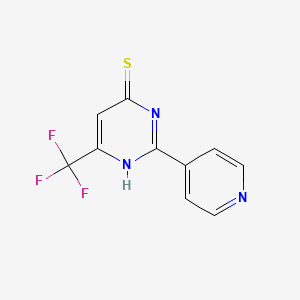
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of a trifluoromethyl group and a thiol group makes this compound potentially interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol typically involves the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Specific details would require consultation with industrial chemistry resources.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application and target. In biological systems, it may interact with specific enzymes or receptors, affecting molecular pathways. Detailed mechanisms would require experimental data and literature review.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-4-thiol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-4-thiol: Lacks the pyridin-4-yl group.
2-(Pyridin-4-yl)-pyrimidine: Lacks the thiol group.
Uniqueness
The presence of both the trifluoromethyl group and the thiol group in 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H6F3N3S |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-pyridin-4-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17) |
InChI-Schlüssel |
AOEUUKIXAOVQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=S)C=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


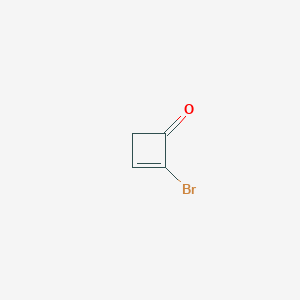
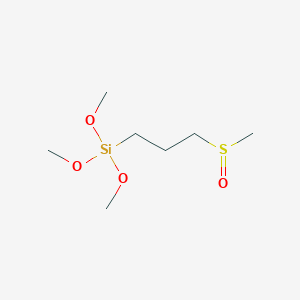
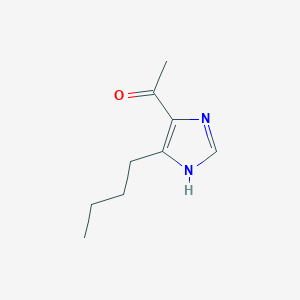

![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

